Aluminium carbonate,basic

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

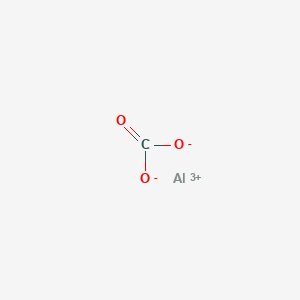

Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Al/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVSRGEPDCSNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HAlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339-92-0 | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of basic aluminum carbonate"

An In-depth Technical Guide to the Synthesis and Characterization of Basic Aluminum Carbonate

Abstract

Basic aluminum carbonate, a compound distinct from the unstable anhydrous aluminum carbonate, holds significant importance in various industrial and pharmaceutical applications.[1][2][3] Its utility as a potent antacid and phosphate-binding agent in drug development necessitates robust and reproducible synthesis and characterization protocols.[1][4][5][6] This guide provides a comprehensive overview of the primary synthesis methodologies, including precipitation and hydrothermal routes, delving into the chemical principles that govern the material's final properties. Furthermore, it details the critical characterization techniques—XRD, FTIR, TGA, and SEM—essential for verifying the identity, purity, structure, and morphology of the synthesized product. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of basic aluminum carbonate.

Introduction: Understanding Basic Aluminum Carbonate

The term "aluminum carbonate" is often ambiguous. The simple, anhydrous salt, Al₂(CO₃)₃, is highly unstable and readily hydrolyzes, making its isolation under ambient conditions exceptionally difficult.[5][7][8] In practice, the compounds of interest are hydrated basic aluminum carbonates. These are complex structures containing aluminum, carbonate, and hydroxide ions, which can be represented by general formulas such as Al(OH)ₓ(CO₃)y.

These compounds are found naturally in minerals like dawsonite (NaAlCO₃(OH)₂) and scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O).[1][3] Their synthetic analogues are of primary interest to the pharmaceutical industry, where they function by neutralizing stomach acid and binding with dietary phosphate to manage hyperphosphatemia.[5][6] The efficacy of basic aluminum carbonate in these applications is critically dependent on its physicochemical properties, such as particle size, crystallinity, and composition, which are directly controlled by the synthesis method.

Synthesis Methodologies: From Precursors to Product

The synthesis of basic aluminum carbonate is fundamentally a controlled precipitation process where the interplay of precursors, pH, and temperature dictates the final product characteristics.

Controlled Precipitation & Carbonation

This is the most prevalent and scalable method for producing basic aluminum carbonate, typically yielding an amorphous gel-like precipitate. The core principle involves the reaction of a soluble aluminum salt with a carbonate source under meticulously controlled pH.

Causality and Experimental Choices:

-

Precursor Selection: The choice of aluminum source (e.g., aluminum chloride, aluminum sulfate, sodium aluminate) and carbonate source (e.g., sodium carbonate, sodium bicarbonate, ammonium carbonate, or gaseous CO₂) impacts purity and reaction kinetics.[9] Using aluminum sulfate, for instance, may require extensive washing to remove residual sulfate ions, which can be undesirable in pharmaceutical formulations.

-

pH Control: This is the most critical parameter. The pH of the reaction medium must be maintained within a specific range, typically between 5.5 and 9.5.[9][10] At lower pH values, the formation of aluminum hydroxide is favored, while at very high pH, soluble aluminates can form. Precipitation between pH 7.5 and 9.5 has been shown to yield crystalline phases like dawsonite alongside the amorphous product.[10] The rate of addition of the alkaline carbonate solution is therefore key to maintaining a homogenous pH and ensuring uniform particle characteristics.

Experimental Protocol: Precipitation of Basic Aluminum Carbonate Gel

-

Preparation of Reactants:

-

Prepare a 0.5 M solution of Aluminum Chloride (AlCl₃) in deionized water.

-

Prepare a 2.0 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.

-

-

Reaction Setup:

-

Place a known volume of the AlCl₃ solution into a reaction vessel equipped with a mechanical stirrer and a calibrated pH probe.

-

-

Precipitation:

-

Begin vigorous stirring of the AlCl₃ solution.

-

Slowly infuse the Na₂CO₃ solution into the reactor using a peristaltic pump. The rate of addition should be automatically controlled to maintain a constant pH of 7.0 ± 0.2.

-

-

Aging:

-

Once the addition is complete, allow the resulting slurry to age under continuous stirring for 1-2 hours at room temperature. This step promotes the formation of a more stable precipitate.

-

-

Isolation and Washing:

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the filter cake extensively with deionized water to remove soluble by-products (e.g., NaCl). Washing is complete when the filtrate shows a negative test for chloride ions (using AgNO₃ solution).

-

-

Drying:

-

Dry the washed product in an oven at 80-105°C until a constant weight is achieved. The resulting product is a fine, white powder.

-

Caption: Experimental workflow for the precipitation synthesis method.

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the reaction in an aqueous solution at elevated temperatures (typically 50-200°C) and pressures in a sealed vessel (autoclave).[11] This method often yields products with higher crystallinity and allows for precise control over particle morphology.

Causality and Experimental Choices:

-

Thermodynamic Control: Unlike the kinetically controlled precipitation at room temperature, hydrothermal conditions allow the system to approach thermodynamic equilibrium. This provides the necessary energy to overcome activation barriers for crystallization, resulting in well-defined crystalline phases such as Ammonium Aluminum Carbonate Hydroxide (AACH) or boehmite, depending on the precursors and conditions.[12][13]

-

Morphology Engineering: Temperature, reaction time, and pH are powerful levers to control the morphology of the final product. Studies have shown that by tuning the pH in the hydrothermal synthesis of AACH, the morphology can be shifted from nanoplatelets to nanofibers.[12] This control is invaluable for advanced applications where surface area and particle shape are critical.

Experimental Protocol: Hydrothermal Synthesis of AACH Nanoparticles

-

Preparation of Reactants:

-

Prepare a 0.5 M solution of Aluminum Nitrate (Al(NO₃)₃·9H₂O).

-

Prepare a 1.5 M solution of Ammonium Bicarbonate (NH₄HCO₃).

-

-

Reaction Setup:

-

In a beaker, add the aluminum nitrate solution.

-

Slowly add the ammonium bicarbonate solution to the aluminum nitrate solution under vigorous stirring. Adjust the final pH of the mixture to the desired value (e.g., 7.5) using dilute nitric acid or ammonia.

-

-

Hydrothermal Treatment:

-

Transfer the resulting slurry into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven pre-heated to 120°C.

-

Maintain the temperature for 12-24 hours.

-

-

Isolation and Washing:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and then with ethanol to remove residual ions and water.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Caption: Experimental workflow for the hydrothermal synthesis method.

Physicochemical Characterization

Thorough characterization is essential to confirm the synthesis of the desired product and to understand its properties for specific applications.

X-ray Diffraction (XRD)

-

Principle: XRD is the definitive technique for determining the crystalline nature of a material. It measures the scattering of X-rays by the atomic planes within a sample, producing a diffraction pattern unique to its crystal structure.

-

Application & Interpretation: For basic aluminum carbonate, XRD distinguishes between amorphous and crystalline phases. An amorphous product will show a broad, featureless hump in the diffractogram, whereas a crystalline material like AACH or dawsonite will exhibit a series of sharp, well-defined peaks at specific 2θ angles.[14] These peaks can be matched with standard patterns from databases (e.g., JCPDS-ICDD 42-0250 for AACH) to confirm the phase identity.[14]

-

Protocol: A small amount of the dried powder is gently pressed into a sample holder to ensure a flat, level surface. The sample is then analyzed using a diffractometer, typically with Cu Kα radiation, scanning over a 2θ range of 10-80°.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR spectroscopy identifies the chemical functional groups present in a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds.

-

Application & Interpretation: FTIR is used to confirm the presence of the key components of basic aluminum carbonate: hydroxide and carbonate. The spectrum of an amorphous aluminum hydroxy carbonate typically shows a very broad band centered around 3400 cm⁻¹ (O-H stretching vibrations of hydroxyl groups and water), and characteristic carbonate (CO₃²⁻) vibrations appearing as shoulders or peaks around 1520, 1430, 1090 cm⁻¹, and a bending vibration near 850 cm⁻¹.[15][16] The bands assigned to Al-O vibrations are usually found in the lower frequency region (< 800 cm⁻¹).[15]

-

Protocol: The sample is typically prepared as a potassium bromide (KBr) pellet. A few milligrams of the dried sample are intimately mixed with ~100-200 mg of dry KBr powder and pressed into a transparent disc, which is then placed in the spectrometer's sample holder.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| O-H Stretching | ~3400 (broad) | Hydroxyl groups and adsorbed water |

| C=O Stretching (asymmetric) | ~1520, ~1430 | Carbonate ion (CO₃²⁻) |

| C-O Stretching (symmetric) | ~1090 | Carbonate ion (CO₃²⁻) |

| C-O Bending | ~850 | Carbonate ion (CO₃²⁻) |

| Al-O Vibrations | < 800 | Al-O and Al-OH framework |

| Table 1: Key FTIR absorption bands for basic aluminum carbonate.[15][16] |

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative information about thermal decomposition and composition.[17]

-

Application & Interpretation: A typical TGA curve for basic aluminum carbonate shows distinct weight loss stages. The first stage, occurring up to ~250°C, corresponds to the loss of physically adsorbed and structural water (dehydration). A subsequent, often more significant, weight loss at higher temperatures (~250-500°C) is due to the decomposition of the carbonate and hydroxide components, releasing CO₂ and H₂O and ultimately forming stable aluminum oxide (Al₂O₃) as the final residue.[5][18] The percentage of weight loss in each step can be used to calculate the stoichiometry of the original compound.

-

Protocol: A small, accurately weighed amount of the sample (5-10 mg) is placed in a TGA pan (typically alumina or platinum). The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to ~1000°C.

| Temperature Range (°C) | Event | Products Lost |

| 30 - 250 | Dehydration | H₂O |

| 250 - 500 | Decomposition (Dehydroxylation & Decarbonation) | H₂O + CO₂ |

| > 500 | Final Residue | Al₂O₃ |

| Table 2: Typical thermal decomposition stages for basic aluminum carbonate. |

Scanning Electron Microscopy (SEM)

-

Principle: SEM provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. The signals derived from electron-sample interactions reveal information about morphology, texture, and particle size.[19][20]

-

Application & Interpretation: SEM imaging is crucial for visualizing the morphology of the synthesized powder. Products from room-temperature precipitation often appear as agglomerates of very fine, indistinct particles, consistent with a gel-like structure.[21] In contrast, hydrothermally synthesized products can show well-defined morphologies such as nanoplatelets, nanorods, or nanofibers.[12][22] When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide semi-quantitative elemental analysis of the sample, confirming the presence of Al, C, and O.[23]

-

Protocol: The dry powder sample is mounted onto an aluminum stub using conductive double-sided carbon tape. To prevent charging under the electron beam, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

Caption: Relationship between key synthesis parameters and final material properties.

Conclusion

The synthesis and characterization of basic aluminum carbonate are governed by a clear set of chemical principles. The choice between a low-temperature precipitation and a high-temperature hydrothermal method allows for significant control over the final product's properties, from an amorphous gel to highly crystalline nanostructures. Precise control over reaction parameters, particularly pH and temperature, is paramount. A multi-technique characterization approach, employing XRD, FTIR, TGA, and SEM, is indispensable for validating the synthesis, confirming the material's identity, and understanding the structure-property relationships that are critical for its successful application in research and drug development.

References

- US4500444A - Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure - Google P

- Aluminium carbon

- Basic magnesium aluminum carbonate and method of making same - Google P

- Aluminium carbonate, basic 14455-29-9 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. (URL: )

- Aluminium carbon

- Aluminium Carbonate Formula - Structure, Properties, Uses, Sample Questions. (2023-12-20). (URL: )

- Aluminum Carbonate, Basic | AMERICAN ELEMENTS ®. (URL: )

- FTIR spectrum of BAS.

- Preparation of CaCO3/Al(OH)

- Aluminum carbon

- Influence of CaCO3 and Al2O3 on the Mechanical Properties of Aluminum Foam for Lightweight Structural Applic

- Aluminum Carbonate | Aluminum Sulf

- Why is aluminium carbonate unstable? - Chemistry Stack Exchange. (2013-09-30). (URL: )

- Transmission FTIR spectra of aluminum hydroxy carbonate compounds: ͑ A...

- IN SITU INFRARED SPECIATION OF ADSORBED CARBONATE ON ALUMINUM AND IRON OXIDES - UNL Digital Commons. (URL: )

- Aluminium Carbonate Formula: Properties & Application - Orchids The Intern

- Properties of carbonate-containing aluminum hydroxide produced by precipitation

- Hydrothermal Synthesis of Ammonium Aluminum Carbonate Hydroxide (AACH)

- Aluminum carbonate Uses, Side Effects & Warnings - Drugs.com. (URL: )

- XRD patterns of the precursors B and A.

- Morphology of carbonate crystals as observed by scanning electron microscopy (SEM)

- Mineral Characterization Using Scanning Electron Microscopy (SEM): A Review of the Fundamentals, Advancements, and Research Directions - MDPI. (URL: )

- SEM morphology of (a) ammonium aluminum carbonate hydroxide (AACH) and (b) α-Al2O3 whiskers.

- Thermogravimetric Analysis (TGA)

- Thermogravimetric analysis (TGA) | - ChemBAM. (URL: )

- Hydrothermal synthesis of boehmite and α-alumina from Bayer's alumina trihydr

- Mineral Characterization using Scanning Electron Microscopy (SEM): A Review of the Fundamentals, Advancements, and Research Directions - Preprints.org. (2023-10-31). (URL: )

- Thermogravimetric Analysis – Analysis of Mixtures - YouTube. (2020-11-15). (URL: )

Sources

- 1. webqc.org [webqc.org]

- 2. Aluminium carbonate, basic 14455-29-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 4. Aluminium Carbonate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. aluminummanufacturers.org [aluminummanufacturers.org]

- 6. drugs.com [drugs.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 9. US4500444A - Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure - Google Patents [patents.google.com]

- 10. Properties of carbonate-containing aluminum hydroxide produced by precipitation at constant pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CA1217621A - Basic magnesium aluminum carbonate and method of making same - Google Patents [patents.google.com]

- 12. Hydrothermal Synthesis of Ammonium Aluminum Carbonate Hydroxide (AACH) Nanoplatelets and Nanofibers pH-Controlled Morphologies | Atlantis Press [atlantis-press.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. tainstruments.com [tainstruments.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. Mineral Characterization using Scanning Electron Microscopy (SEM): A Review of the Fundamentals, Advancements, and Research Directions[v1] | Preprints.org [preprints.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

"chemical properties of basic aluminium carbonate"

An In-depth Technical Guide to the Chemical Properties of Basic Aluminum Carbonate

A Note from the Senior Application Scientist

To my fellow researchers, scientists, and drug development professionals,

The study of inorganic compounds in pharmaceutical applications often leads us to materials that are deceptively complex. Basic aluminum carbonate is a prime example. While its name suggests a simple salt, its true nature is far more intricate—a feature that is central to its therapeutic efficacy. It is not the unstable, theoretical Al₂(CO₃)₃[1], but rather a stable, amorphous, and hydrated complex where carbonate ions are partially substituted for hydroxide groups.[2] This guide is structured to unravel this complexity, moving from fundamental physicochemical properties to the mechanistic underpinnings of its synthesis and reactivity. Our exploration is grounded in the principle of causality—understanding why a particular synthetic route is chosen or how a specific property influences its function as an active pharmaceutical ingredient. Every protocol is presented as a self-validating system, designed to yield a product with predictable and reproducible characteristics. This document is intended not as a mere compilation of data, but as a technical narrative to support your research and development endeavors.

Physicochemical and Structural Characterization

Basic aluminum carbonate is best understood as a hydrated, amorphous aluminum hydroxide-carbonate complex rather than a simple stoichiometric compound.[2][3] This structural ambiguity is key to its functionality. It typically presents as a white, odorless, and tasteless crystalline powder or gel.[4][5] Its amorphous nature provides a high surface area, which is critical for its reactivity in applications such as acid neutralization.

The compound is practically insoluble in water but readily reacts with dilute acids, a property fundamental to its use as an antacid.[4][6][7] This reactivity is a defining chemical characteristic, allowing it to be easily converted to other aluminum compounds.[7]

Summary of Physicochemical Properties

The following table summarizes the key quantitative and qualitative properties of basic aluminum carbonate, compiled from various technical sources.

| Property | Value / Description | Source(s) |

| Typical Formula | Varies; often represented as an aluminum hydroxide/carbonate gel or Al(OH)x(CO₃)y.[3][8] | [3][8] |

| Appearance | White, odorless, tasteless, amorphous powder or gel.[4][5] | [4][5] |

| Solubility | Insoluble in water.[4][9] Soluble and reactive in dilute acids.[6] | [4][6][9] |

| pH (Aqueous Medium) | 7.5 - 9.5, indicating a basic nature.[6][10] | [6][10] |

| Primary Applications | Antacid, phosphate binding agent.[3][11] | [3][11] |

| Stability | Stable under normal conditions but decomposes upon heating or in the presence of strong acids.[12][13] | [12][13] |

Synthesis and Characterization Protocols

The synthesis of basic aluminum carbonate is typically achieved through a controlled precipitation reaction. The choice of reactants and the careful control of reaction conditions, particularly pH, are paramount to obtaining a product with the desired purity and physical form (e.g., a gel suitable for pharmaceutical formulations).

Experimental Protocol: Synthesis by Controlled Precipitation

This protocol describes a common laboratory method for synthesizing basic aluminum carbonate gel. The rationale is to react an aluminum salt with an alkali carbonate, controlling the pH to precipitate the desired basic carbonate complex while minimizing the formation of other aluminum species.

Step-by-Step Methodology:

-

Reactant Preparation: Prepare separate aqueous solutions of aluminum sulfate (Al₂(SO₄)₃) and sodium carbonate (Na₂CO₃). Using reagent-grade chemicals is crucial to avoid impurities in the final product.

-

Reaction Initiation: Slowly add the sodium carbonate solution to the aluminum sulfate solution with constant, vigorous stirring. This controlled addition prevents localized high pH zones, which could lead to the precipitation of pure aluminum hydroxide.

-

pH Monitoring and Control: The critical step is maintaining the pH of the reaction mixture within a specific range, typically between 5.5 and 7.0.[14] Use a calibrated pH meter for continuous monitoring. If necessary, have a dilute acid (e.g., acetic acid) or base on hand for fine adjustments. This pH range favors the formation of the basic carbonate complex over other potential precipitates.

-

Gel Formation and Aging: As the reactants mix, a white gel-like precipitate of basic aluminum carbonate will form. Allow the mixture to "age" for a period (e.g., 1-2 hours) with continued stirring. Aging promotes the formation of a more stable and uniform particle structure.

-

Filtration and Washing: Separate the precipitated gel from the supernatant liquid via filtration (e.g., using a Büchner funnel). Wash the filter cake thoroughly with deionized water. This step is critical to remove soluble byproduct ions (e.g., sodium sulfate), which are considered impurities.[14] Washing should continue until the conductivity of the filtrate is near that of pure water.

-

Drying (Optional): If a dried powder is required, the gel can be dried using methods such as freeze-drying or spray drying. These methods are chosen to preserve the amorphous structure and high surface area of the material.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of basic aluminum carbonate.

Characterization Techniques

To confirm the identity and purity of the synthesized product, several analytical techniques are employed:

-

X-Ray Diffraction (XRD): Used to confirm the amorphous nature of the material, which would be indicated by the absence of sharp, defined peaks in the diffractogram.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the functional groups present. The spectrum should show broad absorption bands corresponding to O-H stretching (from hydroxide and water) and characteristic sharp peaks for the carbonate ion (CO₃²⁻).

-

Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature. The thermal decomposition of basic aluminum carbonate occurs in distinct stages, typically involving the loss of water followed by the decomposition of hydroxide and carbonate groups to form aluminum oxide.[13][15] This provides quantitative information about its composition and thermal stability.

Chemical Reactivity and Therapeutic Mechanisms

The therapeutic utility of basic aluminum carbonate stems directly from its chemical reactivity, primarily its function as a weak base.

Antacid Mechanism of Action

In the acidic environment of the stomach (pH 1.5-3.5), basic aluminum carbonate acts as an effective antacid by neutralizing excess hydrochloric acid (HCl).[16] The reaction proceeds rapidly, increasing the gastric pH and thereby alleviating symptoms of heartburn and acid indigestion.[11][17] The primary reaction involves the carbonate and hydroxide components reacting with H⁺ ions.

Reaction with Acid: Al(OH)ₓ(CO₃)ᵧ + (x+2y)HCl → AlCl₍ₓ₊₂ᵧ₎ + xH₂O + yCO₂

This neutralization reduces the acidity of the stomach contents and inhibits the activity of pepsin, a digestive enzyme that is most active in a highly acidic environment.[18][19] Unlike more potent bases like sodium bicarbonate, basic aluminum carbonate provides a buffering effect, raising the pH to around 4, which avoids "acid rebound"—a compensatory overproduction of gastric acid.[17]

Diagram: Antacid Neutralization Pathway

Caption: Neutralization of stomach acid by basic aluminum carbonate.

Phosphate Binding Activity

Beyond its antacid properties, basic aluminum carbonate serves as a potent phosphate-binding agent.[20] In the gastrointestinal tract, the aluminum ions released from the compound can bind to dietary phosphate to form insoluble aluminum phosphate.

Phosphate Binding Reaction: Al³⁺ (from drug) + PO₄³⁻ (from diet) → AlPO₄ (insoluble)

This insoluble complex is then excreted, effectively preventing the absorption of phosphate into the bloodstream.[20] This mechanism is therapeutically valuable for managing hyperphosphatemia (elevated phosphate levels) in patients with certain kidney conditions and for preventing the formation of phosphate-based urinary stones.[11][18]

Thermal Decomposition

When subjected to heat, basic aluminum carbonate undergoes decomposition. This process is not a simple one-step reaction but typically occurs in stages, as can be observed via TGA. Initially, adsorbed and hydrated water is lost. At higher temperatures, the compound decomposes into aluminum oxide (Al₂O₃), water vapor, and carbon dioxide.[15][21][22]

Overall Decomposition Equation: Al₂(OH)₂(CO₃)₂·xH₂O(s) → Al₂O₃(s) + 2CO₂(g) + (x+1)H₂O(g) (Note: This is a simplified representation)

Understanding this decomposition pathway is crucial for determining the stability of the drug substance during manufacturing, processing, and storage.

Regulatory and Pharmacopeial Context

For drug development professionals, adherence to pharmacopeial standards is non-negotiable. Basic aluminum carbonate, often in combination with other antacids like magnesium carbonate, is described in the United States Pharmacopeia (USP).[10][23] These monographs provide official standards for identity, strength, quality, and purity, including assays for aluminum hydroxide content and acid-neutralizing capacity.[10][24] For instance, the USP specifies a minimum acid-neutralizing capacity for antacid products to ensure their therapeutic effectiveness.[10]

Conclusion

Basic aluminum carbonate is a multifaceted inorganic pharmaceutical ingredient whose chemical properties are intrinsically linked to its therapeutic functions. Its amorphous, complex structure provides the high surface area and reactivity necessary for its roles as both a rapid-acting antacid and an effective phosphate binder. A thorough understanding of its synthesis, characterization, and chemical reactivity—particularly its neutralization and precipitation reactions—is essential for researchers and developers working to formulate and control this important active ingredient. The protocols and mechanisms detailed in this guide provide a foundational framework for this purpose.

References

-

ALUMINUM CARBONATE, BASIC - ChemBK. (2024). ChemBK. [Link]

-

Aluminium Carbonate Formula - Preparation, Properties, Uses and FAQs. (n.d.). Vedantu. [Link]

-

Aluminium carbonate. (n.d.). Grokipedia. [Link]

-

Aluminium Carbonate Formula: Explained with Structure & Properties. (n.d.). Testbook. [Link]

-

Aluminium carbonate (Al2(CO3)3) properties. (n.d.). Chemical Properties. [Link]

-

Aluminum Carbonate, Basic. (n.d.). AMERICAN ELEMENTS. [Link]

-

Aluminium Carbonate Formula - Structure, Properties, Uses, Sample Questions. (2023). GeeksforGeeks. [Link]

-

Aluminium carbonate,basic | C2HAlO6 | CID 19421135. (n.d.). PubChem. [Link]

-

Aluminum Carbonate. (n.d.). Aluminum Sulfate | Aluminum Manufacturers. [Link]

-

Aluminum Carbonate | C3Al2O9 | CID 10353966. (n.d.). PubChem. [Link]

-

Aluminium carbonate. (n.d.). Wikipedia. [Link]

- Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure. (1985).

-

Aluminium Carbonate Formula. (n.d.). BYJU'S. [Link]

-

Aluminum carbonate Uses, Side Effects & Warnings. (n.d.). Drugs.com. [Link]

-

Aluminium carbonate, basic 14455-29-9. (n.d.). Ottokemi. [Link]

-

Carbaldrate. (n.d.). Wikipedia. [Link]

-

The Mechanism of Action of Antacids. (n.d.). EduBirdie. [Link]

-

Types of Antacids Medications: Uses, Side Effects, Warnings, Interactions & List. (n.d.). RxList. [Link]

-

Aluminum carbonate. (n.d.). Health Encyclopedia. [Link]

-

How Do Antacids Work?. (n.d.). Britannica. [Link]

-

Antacids. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Basic Aluminum Carbonate Gel. (n.d.). DrugFuture. [Link]

-

Aluminium Carbonate Formula: Properties & Application. (n.d.). Orchids The International School. [Link]

-

Aluminum Carbonate, Basic CAS #: 1339-92-0. (n.d.). Erbium. [Link]

-

USP Monographs: Alumina and Magnesium Carbonate Oral Suspension. (n.d.). USP-NF. [Link]

-

Antacids revisited: review on contemporary facts and relevance for self-management. (2022). NIH. [Link]

- Basic magnesium aluminum carbonate and method of making same. (n.d.).

-

Why is aluminium carbonate unstable?. (2013). Chemistry Stack Exchange. [Link]

-

USP-NF Alumina and Magnesium Carbonate Tablets. (2025). USP-NF. [Link]

-

USP Monographs: Alumina, Magnesium Carbonate, and Magnesium Oxide Tablets. (n.d.). USP-NF. [Link]

-

Write a balanced equation of the decomposition of aluminum carbonate. (n.d.). Study.com. [Link]

-

Dried Aluminum Hydroxide Gel. (n.d.). USP-NF. [Link]

-

How to Balance Al2(CO3)3 = Al2O3 + CO2 (Decomposition of Aluminum carbonate). (2021). YouTube. [Link]

Sources

- 1. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 2. Dried Aluminum Hydroxide Gel [doi.usp.org]

- 3. Basic Aluminum Carbonate Gel [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. testbook.com [testbook.com]

- 7. americanelements.com [americanelements.com]

- 8. healthencyclopedia.org [healthencyclopedia.org]

- 9. Aluminium carbonate, basic 14455-29-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. drugs.com [drugs.com]

- 12. webqc.org [webqc.org]

- 13. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 14. US4500444A - Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure - Google Patents [patents.google.com]

- 15. aluminummanufacturers.org [aluminummanufacturers.org]

- 16. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. Types of Antacids Medications: Uses, Side Effects, Warnings, Interactions & List [rxlist.com]

- 19. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Aluminum Carbonate | C3Al2O9 | CID 10353966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. homework.study.com [homework.study.com]

- 22. m.youtube.com [m.youtube.com]

- 23. trungtamthuoc.com [trungtamthuoc.com]

- 24. pharmacopeia.cn [pharmacopeia.cn]

A Technical Guide to the Thermal Decomposition of Basic Aluminum Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Complexity of Basic Aluminum Carbonate

Basic aluminum carbonate is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals and catalysis. It is not a simple, well-defined compound but rather a class of materials with variable composition, often represented as Al(OH)x(CO3)y. These are typically amorphous, hydrated precipitates. Their utility often lies not in their initial state, but in the properties of the alumina (aluminum oxide, Al₂O₃) produced upon their thermal decomposition, also known as calcination. The characteristics of this final alumina product—such as surface area, porosity, and crystal phase—are critically dependent on the precise conditions of the thermal treatment.

This guide provides an in-depth exploration of the thermal decomposition of basic aluminum carbonate, offering a detailed understanding of the underlying chemical and physical transformations. It is designed to equip researchers and professionals with the knowledge to control the calcination process and tailor the properties of the resulting alumina for specific applications. We will delve into the mechanistic pathways of decomposition, the analytical techniques used for its characterization, and the key factors that influence the final product.

The Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of basic aluminum carbonate is a multi-stage process involving dehydration, dehydroxylation, and decarbonation. While the exact temperatures can vary depending on the specific composition and structure of the starting material, a general pathway can be outlined. The process is endothermic, requiring an input of heat energy to break the chemical bonds.

The decomposition typically proceeds through the following key stages:

-

Initial Dehydration: At lower temperatures, typically below 200°C, physically adsorbed and loosely bound water is removed from the material. This stage is characterized by a gradual weight loss.

-

Dehydroxylation and Decarbonation: As the temperature increases, the decomposition of the hydroxide and carbonate components begins. This is often the most significant stage of weight loss and involves the release of water vapor and carbon dioxide. This process leads to the collapse of the initial structure and the formation of an amorphous, intermediate aluminum oxide phase. For some basic aluminum carbonates like dawsonite, this structural collapse occurs around 350°C.[1][2]

-

Formation of Transition Aluminas: Upon further heating, the amorphous alumina begins to crystallize into a series of metastable transition alumina phases. The specific sequence of these phases is highly dependent on factors such as the heating rate and the presence of impurities. Common transition aluminas include gamma (γ), delta (δ), and theta (θ) alumina. For instance, γ-alumina can start to form at temperatures as low as 300°C from certain precursors.

-

Formation of Alpha-Alumina (α-Al₂O₃): At high temperatures, typically above 1000-1200°C, the transition aluminas transform into the most thermodynamically stable phase, alpha-alumina (corundum). This transformation is irreversible and is accompanied by a significant reduction in surface area and an increase in particle size and density.

The overall chemical transformation can be summarized by the following general equation:

Al₂(OH)ₓ(CO₃)ᵧ·nH₂O(s) → Al₂O₃(s) + yCO₂(g) + (x/2 + n)H₂O(g)

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential transformation of basic aluminum carbonate into its final, stable oxide form.

Caption: Generalized thermal decomposition pathway of basic aluminum carbonate.

Experimental Analysis of Thermal Decomposition

A comprehensive understanding of the thermal decomposition of basic aluminum carbonate requires the use of several analytical techniques. Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is central to this investigation, providing quantitative data on mass loss and thermal events. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are crucial for characterizing the structural and morphological changes of the material at different stages of decomposition.

Quantitative Data from Thermal Analysis

The following table summarizes typical temperature ranges and corresponding mass loss percentages for the decomposition of a generic synthetic basic aluminum carbonate. It is important to note that these values can vary based on the synthesis method and specific composition of the material.

| Decomposition Stage | Temperature Range (°C) | Primary Events | Approximate Mass Loss (%) |

| I. Dehydration | 25 - 200 | Removal of adsorbed and interlayer water. | 5 - 15 |

| II. Dehydroxylation & Decarbonation | 200 - 500 | Loss of hydroxyl groups as water and carbonate groups as carbon dioxide. Formation of amorphous alumina. | 25 - 35 |

| III. Phase Transformations | > 500 | Crystallization to transition aluminas and finally to α-Al₂O₃. | Minimal further mass loss. |

Experimental Protocols

Objective: To determine the temperature ranges of decomposition events and quantify the associated mass losses.

Methodology:

-

Sample Preparation: A small amount of the basic aluminum carbonate powder (typically 5-10 mg) is accurately weighed and placed into an alumina or platinum TGA crucible.

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is purged with a desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of the furnace temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates. The DTA curve reveals whether the thermal events are endothermic or exothermic.

Objective: To identify the crystalline phases present in the material before, during, and after thermal decomposition.

Methodology:

-

Sample Preparation: Samples of the basic aluminum carbonate are calcined at various key temperatures identified from the TGA-DTA analysis (e.g., 200°C, 500°C, 800°C, 1100°C). The calcined powders are then finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites.[3][4] The powder is then mounted onto a sample holder.

-

Instrument Setup: The sample holder is placed in the XRD instrument. The X-ray source (commonly Cu Kα) and detector are set to scan over a specific range of 2θ angles (e.g., 10-80°).

-

Data Acquisition: The instrument records the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram is analyzed by comparing the positions and intensities of the diffraction peaks to standard diffraction patterns of known phases (e.g., from the JCPDS-ICDD database). This allows for the identification of the crystalline phases present at each calcination temperature, such as boehmite, γ-Al₂O₃, or α-Al₂O₃.[5][6]

Objective: To observe the morphology, particle size, and texture of the basic aluminum carbonate and its calcination products.

Methodology:

-

Sample Preparation: A small amount of the powder sample (either as-synthesized or calcined) is mounted onto an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface to prevent charging under the electron beam.

-

Instrument Setup: The stub is placed in the SEM chamber, which is then evacuated to a high vacuum. The electron beam is focused on the sample surface.

-

Image Acquisition: The instrument scans the electron beam across the sample surface, and the signals from the interaction of the beam with the sample (e.g., secondary electrons) are used to generate a high-resolution image of the surface topography.

-

Data Analysis: The SEM images are analyzed to determine the particle size and shape, the degree of agglomeration, and the surface texture of the material at different stages of decomposition.

Factors Influencing Thermal Decomposition

The thermal decomposition of basic aluminum carbonate is not solely dependent on temperature. Several other factors can significantly influence the decomposition pathway and the properties of the final alumina product. Understanding and controlling these factors is crucial for tailoring the material for specific applications.

-

Heating Rate: A slower heating rate generally allows for more complete decomposition at lower temperatures and can lead to the formation of more well-defined crystalline phases. Conversely, a rapid heating rate can lead to the formation of more amorphous or poorly crystalline phases.

-

Atmosphere: The composition of the surrounding atmosphere plays a critical role. An inert atmosphere (e.g., nitrogen or argon) will primarily result in decomposition reactions. An oxidizing atmosphere (e.g., air or oxygen) can influence the combustion of any organic residues if present from the synthesis process. The presence of water vapor can also affect the phase transformation sequence.

-

Particle Size and Morphology: Smaller particles with a higher surface area tend to decompose at lower temperatures compared to larger, more compact particles. The initial morphology of the basic aluminum carbonate can also influence the morphology of the resulting alumina.

-

Impurities: The presence of even small amounts of impurities can significantly alter the decomposition behavior and the phase transformation temperatures. For example, certain ions can act as mineralizers, promoting the formation of α-Al₂O₃ at lower temperatures.

Logical Relationships of Influencing Factors

The following diagram illustrates the interplay between key experimental parameters and the resulting properties of the calcined material.

Caption: Interdependencies of experimental parameters and final material properties.

Conclusion: A Pathway to Tailored Alumina

The thermal decomposition of basic aluminum carbonate is a complex yet controllable process. By understanding the multi-stage decomposition mechanism and the influence of key experimental parameters, researchers and drug development professionals can precisely engineer the properties of the resulting alumina. The judicious application of analytical techniques such as TGA-DTA, XRD, and SEM provides the necessary insights to monitor and control these transformations. This knowledge is paramount for the development of advanced materials with tailored surface area, porosity, and crystalline structure, enabling innovations in areas ranging from drug delivery systems to high-performance catalysts.

References

- Huggins, C. W., & Green, T. E. (1973). Thermal decomposition of dawsonite. American Mineralogist, 58(5-6), 548-550.

- Apte, N. G., Kiran, E., Hassler, J. C., & Chernosky, J. V. (1990). KINETIC MODELING OF THERMAL DECOMPOSITION OF ALUMINUM SULFATE.

- Harris, L. A., et al. (1971). Thermal decomposition of dawsonite. American Mineralogist, 56(3-4), 491-494.

- Dobra, G., et al. (2022). KINETIC MODELLING FOR THERMAL DECOMPOSITION OF THE ALUMINUM HYDROXIDE DRIED, MILLED AND CLASSIFIED.

- Chaabene, L., et al. (2017). Mechanism and Kinetic Parameters of the Thermal Decomposition of Gibbsite Al(OH)3 by Thermogravimetric Analysis. Acta Physica Polonica A, 131(3), 562-567.

- Stoch, L., & Wacławska, I. (2009). Thermal decomposition kinetics of aluminum sulfate hydrate. Journal of Thermal Analysis and Calorimetry, 98(3), 855-861.

- Google Patents. (1985). Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure.

- Sato, T., Ozawa, F., & Ikoma, S. (2007). Thermal decomposition of aluminium hydroxycarboxylates—lactate, citrate and tartrate. Journal of Thermal Analysis and Calorimetry, 88(2), 467-472.

-

Orchids The International School. (n.d.). Aluminium Carbonate Formula: Properties & Application. Retrieved from [Link]

-

Wikipedia. (2023). Aluminium carbonate. Retrieved from [Link]

- Sato, T., Ozawa, F., & Ikoma, S. (2007). Thermal decomposition of aluminium hydroxycarboxylates—lactate, citrate and tartrate. Journal of Thermal Analysis and Calorimetry, 88(2), 467-472.

-

American Elements. (n.d.). Aluminum Carbonate, Basic. Retrieved from [Link]

-

ResearchGate. (n.d.). Aluminum Carbonate as an Alumina Precursor. Retrieved from [Link]

- Xavier, C., & de Souza Santos, P. (2001). Structure, surface area and morphology of aluminas from thermal decomposition of Al(OH)(CH3COO)2 crystals. Revista Brasileira de Engenharia Agrícola e Ambiental, 5(2), 293-299.

-

ResearchGate. (n.d.). Structure, Surface Area and Morphology of Aluminas From Thermal Decomposition of Al(OH)(CH3COO)2 Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Homogeneous Precipitation Route to Ammonium Aluminum Carbonate Hydroxide. Retrieved from [Link]

- Sapawe, N., et al. (2018).

- Shayan, P., & Shayan, M. (2011). Properties of carbonate-containing aluminum hydroxide produced by precipitation at constant pH. Journal of the American Ceramic Society, 94(1), 125-130.

-

Digitalfire. (n.d.). Calcined Alumina. Retrieved from [Link]

-

ResearchGate. (n.d.). The XRD patterns of the calcined alumina Al 2 O 3 prepared by.... Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of the specimen a) before calcination b) after calcination at 1200°C for 2 h. Retrieved from [Link]

- Pillot, D., et al. (2014). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology–Revue d’IFP Energies nouvelles, 69(4), 633-646.

-

ResearchGate. (n.d.). XRD patterns of aluminates calcined at different calcining conditions.... Retrieved from [Link]

- Nowak, I., et al. (2021). Chemical and Structural Characterization of Amorphous and Crystalline Alumina Obtained by Alternative Sol–Gel Preparation Routes.

-

ResearchGate. (n.d.). Phase Transformation Behaviors of Aluminum Hydroxides to Alpha Alumina in Air and Molten Salt. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is Calcined Alumina?. Retrieved from [Link]

-

ResearchGate. (n.d.). a) XRD and c) SEM of solid precipitated step 1, b) XRD and d) SEM of.... Retrieved from [Link]

-

ResearchGate. (n.d.). SEM images of the samples calcined at 1200 °C: (a), (c) and (e) for the.... Retrieved from [Link]

-

SciSpace. (1948). The Thermal Decomposition of Synthetic and Natural Alunite: An Investigation by X-ray Diffraction, Electron Diffraction, and Electron Microscope Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Precipitated Fine Aluminium Trihydroxide. Retrieved from [Link]

-

PubMed. (2002). The thermal decomposition of Mg-Al hydrotalcites: effects of interlayer anions and characteristics of the final structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanochemical synthesis of a hydroxycarbonate form of layered magnesium aluminum hydroxides. Retrieved from [Link]

-

MDPI. (2020). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

-

ResearchGate. (n.d.). TG, DTG, DTA curves of the heat treated aluminum hydroxide samples.... Retrieved from [Link]

-

Impactfactor. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis Application. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Thermal Stability of the Nitrates and Carbonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of hydroxycarbonate Cu-Fe-Cr spinel precursors. Retrieved from [Link]

-

Wikipedia. (n.d.). Aluminium hydroxide. Retrieved from [Link]

-

CDC Stacks. (n.d.). Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. Retrieved from [Link]

-

Semantic Scholar. (2007). Artificial neural network analysis of preparation of nano α-Al2O3 powders by thermal decomposition of ammonium aluminium carbonate hydroxide. Retrieved from [Link]

-

Scilit. (1973). The effects of sample size and heating rate on the kinetics of the thermal decomposition of CaCO3. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Aluminum Chloride Hexahydrate. Retrieved from [Link]

-

MDPI. (2020). A Multifaceted Kinetic Model for the Thermal Decomposition of Calcium Carbonate. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. US4500444A - Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure - Google Patents [patents.google.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to the Structural Analysis of Basic Aluminum Carbonate

Abstract

Basic aluminum carbonate, a compound distinct from the unstable anhydrous aluminum carbonate (Al₂(CO₃)₃), is a complex inorganic material with significant applications in the pharmaceutical and chemical industries.[1][2] Its efficacy, particularly in drug development as an antacid and phosphate binder, is intrinsically linked to its structural and morphological properties.[3][4] This guide provides a comprehensive framework for the structural elucidation of basic aluminum carbonate, designed for researchers, scientists, and formulation experts. We move beyond mere procedural descriptions to explain the causal logic behind employing a multi-technique analytical approach. By integrating data from X-ray Diffraction (XRD), Vibrational Spectroscopy (FTIR/Raman), Thermal Analysis (TGA/DSC), and Electron Microscopy (SEM/TEM), a holistic and validated structural model can be achieved. This document details field-proven protocols, data interpretation strategies, and the synthesis of disparate datasets into a cohesive structural understanding.

Introduction: Defining the Target Material

The Distinction Between Anhydrous and Basic Aluminum Carbonate

It is critical to establish that the subject of this guide is basic aluminum carbonate , not the simple salt aluminum carbonate (Al₂(CO₃)₃). The anhydrous form is highly unstable and does not exist under normal conditions, readily hydrolyzing in the presence of water.[5][6][7] Instead, the commercially and medically relevant compound is a complex salt containing hydroxide (OH⁻) and carbonate (CO₃²⁻) anions, along with water of hydration. It is more accurately represented by a general formula such as Alₐ(OH)ₑ(CO₃)ₓ·nH₂O . This material is often found in nature as minerals like dawsonite, scarbroite, or hydroscarbroite.[6][7] It typically presents as a white, odorless, and tasteless powder that is practically insoluble in water.[3][7]

Significance in Pharmaceutical Applications

The primary utility of basic aluminum carbonate in drug development is as a potent antacid and a phosphate binder for managing hyperphosphatemia.[2][4]

-

Antacid Activity: The hydroxide and carbonate components neutralize excess gastric acid, providing relief from heartburn and acid indigestion.[4]

-

Phosphate Binding: In the gastrointestinal tract, it binds with dietary phosphate to form insoluble aluminum phosphate, which is then excreted, thereby controlling phosphate levels in the body.[6]

The therapeutic effectiveness and safety profile—including dissolution rate, reactivity, and bioavailability—are directly governed by its crystal structure, particle size, and surface morphology. Therefore, a rigorous structural analysis is not merely an academic exercise but a prerequisite for quality control and formulation development.

The Fundamental Structure: An Overview

The structure of basic aluminum carbonate is a composite of several key components:

-

Aluminum Centers: Typically, aluminum exists in an octahedral coordination environment, bonded to hydroxide and carbonate groups.

-

Hydroxide Groups: The presence of hydroxide ions imparts the "basic" character to the salt and is crucial for its acid-neutralizing capacity.[3][8]

-

Carbonate Groups: Carbonate ions can coordinate to the aluminum centers in various ways (e.g., monodentate, bidentate), which can be elucidated by spectroscopic methods.[9]

-

Water of Hydration: Water molecules are often integrated into the crystal lattice or adsorbed on the surface, influencing the material's stability and thermal behavior.

-

Crystalline vs. Amorphous States: The material can range from being highly crystalline (e.g., dawsonite) to a poorly crystalline or completely amorphous gel.[10] The degree of crystallinity profoundly impacts its physical properties.

A Multi-Technique Approach to Structural Characterization

No single analytical technique can fully define the structure of basic aluminum carbonate. A validated understanding is only possible through the logical integration of data from orthogonal methods. The following workflow illustrates a scientifically robust approach.

Caption: Integrated workflow for the structural analysis of basic aluminum carbonate.

X-ray Diffraction (XRD): The Crystallinity Blueprint

-

Expertise & Causality: XRD is the definitive technique for determining the long-range atomic order within a material.[11] It is the first and most crucial step to ascertain whether the sample is crystalline, amorphous, or a mixture. For crystalline phases, XRD provides a unique "fingerprint" that allows for identification by comparison to reference databases.[12][13]

-

Experimental Protocol:

-

Sample Preparation: Gently grind the basic aluminum carbonate powder using an agate mortar and pestle to ensure random crystal orientation and reduce preferred orientation effects.

-

Mounting: Back-load the powder into a sample holder to create a flat, smooth surface level with the holder's edge. This minimizes peak displacement errors.

-

Data Acquisition: Use a modern diffractometer with Cu Kα radiation (λ = 1.5418 Å).[14]

-

Scan Parameters: Perform a continuous scan over a 2θ range of 5° to 80° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: Process the raw data to remove background noise. Use search-match software with crystallographic databases (e.g., ICDD PDF) to identify crystalline phases.

-

-

Data Interpretation:

-

Sharp, well-defined peaks indicate a highly crystalline material.

-

Broad humps or halos signify an amorphous or poorly crystalline structure.[15]

-

Peak Positions (2θ): Directly relate to the d-spacing of crystal planes via Bragg's Law and are used for phase identification.

-

Peak Broadening: Can be used with the Scherrer equation to estimate the size of the crystalline domains.[15]

-

Vibrational Spectroscopy: Probing Molecular Bonds

-

Expertise & Causality: While XRD maps the crystal lattice, it provides no direct information about the specific chemical bonds. Vibrational spectroscopy, including FTIR and Raman, fills this gap by probing the vibrations of functional groups (O-H, C-O, Al-O), confirming their presence and providing clues about their chemical environment.[16]

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond).

-

Sample Application: Place a small amount of the powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and co-adding 32 scans to improve the signal-to-noise ratio.

-

-

Data Interpretation: Key absorption bands must be identified and assigned.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |

| ~3400 (broad) | O-H stretching | Presence of adsorbed or lattice water and hydroxide groups.[10] |

| ~1520 and ~1430 | Asymmetric C-O stretching | Indicates the presence of carbonate (CO₃²⁻) ions.[10] |

| ~1090 | Symmetric C-O stretching | Confirms carbonate ions. The splitting of these bands can indicate the coordination mode (e.g., bidentate).[10] |

| ~900-950 | Al-OH bending | Characteristic of aluminum hydroxide structures. |

| ~850 | C-O bending | Out-of-plane bending of the carbonate group.[10] |

| < 700 | Al-O stretching | Vibrations associated with the Al-O lattice. |

-

Expertise & Causality: Raman spectroscopy is complementary to FTIR.[16] While water is a strong absorber in FTIR, it produces a weak Raman signal, making Raman particularly useful for studying aqueous systems or highly hydrated samples. It is also highly sensitive to symmetric vibrations and inorganic lattice modes.[17]

-

Experimental Protocol:

-

Place a small amount of powder on a microscope slide.

-

Focus the laser (e.g., 785 nm to minimize fluorescence) onto the sample using the microscope objective.

-

Acquire the spectrum over a relevant Raman shift range (e.g., 200-3600 cm⁻¹).

-

Thermal Analysis (TGA/DSC): A Quantitative Compositional and Stability Profile

-

Expertise & Causality: Thermal analysis is essential for quantifying the different components (water, hydroxide, carbonate) and assessing the material's thermal stability.[18] Thermogravimetric Analysis (TGA) measures mass changes with temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events.[19] Running them simultaneously (STA) ensures that both signals are collected under identical conditions.[20]

Sources

- 1. americanelements.com [americanelements.com]

- 2. drugs.com [drugs.com]

- 3. chembk.com [chembk.com]

- 4. healthencyclopedia.org [healthencyclopedia.org]

- 5. Aluminium Carbonate Formula - Preparation, Properties, Uses and FAQs [vedantu.com]

- 6. webqc.org [webqc.org]

- 7. Aluminium Carbonate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. testbook.com [testbook.com]

- 9. In Situ Infrared Speciation of Adsorbed Carbonate on Aluminum and Iron Oxides | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. aqw.com.au [aqw.com.au]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]

- 17. epequip.com [epequip.com]

- 18. tainstruments.com [tainstruments.com]

- 19. iitk.ac.in [iitk.ac.in]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

"solubility of basic aluminum carbonate in different solvents"

An In-depth Technical Guide to the Solubility and Reactivity of Basic Aluminum Carbonate in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of basic aluminum carbonate, a compound of significant interest in the pharmaceutical and chemical industries. Contrary to the conventional understanding of dissolution, the behavior of basic aluminum carbonate in various solvents is dominated by its chemical reactivity. This document elucidates that basic aluminum carbonate is practically insoluble in water, undergoing rapid hydrolysis to form aluminum hydroxide. However, it exhibits solubility in acidic and strong alkaline solutions through chemical reactions that yield soluble aluminum salts and aluminates, respectively. Its solubility in organic solvents is negligible due to its ionic nature. This guide details the underlying chemical mechanisms, provides structured data, and presents validated experimental protocols for assessing its solubility, offering critical insights for researchers, scientists, and drug development professionals.

Introduction to Basic Aluminum Carbonate

Defining the Compound: A Matter of Stability and Form

The term "aluminum carbonate" can be ambiguous. The simple, anhydrous salt with the formula Al₂(CO₃)₃ is highly unstable and not well-characterized under normal conditions.[1][2] Its existence has only been confirmed under extreme high-pressure conditions.[2] For practical, industrial, and research purposes, the relevant compound is basic aluminum carbonate . This is not a single, stoichiometric compound but rather a hydrated basic carbonate of variable composition, sometimes represented by formulas like Al(OH)CO₃ or as a complex mixture of aluminum, hydroxide, and carbonate ions.[3][4] It is commercially available as a white powder and is identified by CAS numbers such as 1339-92-0 and 14455-29-9.[5][6][7][8][9]

The Inherent Instability of the Al-CO₃ Bond

The instability of aluminum carbonate stems from the fundamental properties of the aluminum ion (Al³⁺). The Al³⁺ ion possesses a high positive charge and a small ionic radius, resulting in a high charge density.[1] This high charge density exerts a strong polarizing effect on the electron cloud of the larger, more diffuse carbonate anion (CO₃²⁻). This polarization weakens the C-O bonds within the carbonate ion and makes the compound highly susceptible to hydrolysis, even by atmospheric moisture.[1][10] The salt is essentially a product of a weak base (aluminum hydroxide) and a very weak acid (carbonic acid), which predisposes it to break down in the presence of water.[1][11]

Relevance in Research and Industry

Despite its instability, basic aluminum carbonate is a valuable compound with specific applications:

-

Pharmaceuticals: It is used as an antacid to neutralize stomach acid and as a phosphate binder in patients with kidney disease to control hyperphosphatemia.[4][11]

-

Chemical Manufacturing: It serves as a precursor in the synthesis of other aluminum compounds, such as high-purity aluminum hydroxide and alumina.[12][13]

-

Cosmetics: It can be found in some cosmetic formulations.[12]

Understanding its solubility and reactivity is paramount for formulation development, quality control, and process optimization in these fields.

Aqueous Systems: A Case of Reactive Dissolution

The Myth of Aqueous "Solubility"

When introduced to water, basic aluminum carbonate does not dissolve to form a true aqueous solution of Al³⁺ and CO₃²⁻ ions. Instead, it undergoes a rapid and irreversible chemical reaction with water.[14][15] Therefore, it is correctly classified as insoluble in water, with the interaction being a decomposition or hydrolysis event.[3][8][12]

Mechanism of Hydrolysis

The reaction with water leads to the formation of a gelatinous white precipitate of aluminum hydroxide, Al(OH)₃, and the evolution of carbon dioxide gas.[10][13][16]

Reaction: Al₂(CO₃)₃ + 3H₂O → 2Al(OH)₃(s)↓ + 3CO₂(g)↑

This hydrolysis is driven by the strong affinity of the Al³⁺ ion for hydroxide ions, forming the highly insoluble aluminum hydroxide.[17]

The Influence of pH on Aluminum Species

The resulting aluminum hydroxide is amphoteric, meaning its solubility is highly dependent on pH.[18] While Al(OH)₃ is insoluble in neutral water, it will dissolve in both acidic and strongly alkaline conditions. This behavior dictates the solubility of the parent basic aluminum carbonate in different aqueous environments.

Caption: pH-Dependent Species of Aluminum in Water

Solubility in Acidic Solvents

General Reaction Mechanism

Basic aluminum carbonate is readily soluble in acids .[19][20] The dissolution is a chemical reaction where the acid neutralizes both the carbonate and hydroxide components of the salt. This reaction produces a soluble aluminum salt, water, and carbon dioxide gas.[10][12]

Example with Hydrochloric Acid: Al(OH)CO₃(s) + 3HCl(aq) → AlCl₃(aq) + 2H₂O(l) + CO₂(g)↑

Causality and Data

The reaction proceeds to completion because the products (a soluble salt, water, and gaseous CO₂) are highly stable, providing a strong thermodynamic driving force for the dissolution. This property is the basis for its use as an antacid.

| Acidic Solvent | Resulting Soluble Aluminum Salt | Reaction Equation |

| Hydrochloric Acid (HCl) | Aluminum Chloride (AlCl₃) | Al₂(CO₃)₃ + 6HCl → 2AlCl₃ + 3H₂O + 3CO₂ |

| Sulfuric Acid (H₂SO₄) | Aluminum Sulfate (Al₂(SO₄)₃) | Al₂(CO₃)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 3H₂O + 3CO₂ |

| Nitric Acid (HNO₃) | Aluminum Nitrate (Al(NO₃)₃) | Al₂(CO₃)₃ + 6HNO₃ → 2Al(NO₃)₃ + 3H₂O + 3CO₂ |

Note: Equations are based on the theoretical Al₂(CO₃)₃ for stoichiometric simplicity. The actual reaction with basic aluminum carbonate will also neutralize the hydroxide component.

Caption: Workflow for Acidic Dissolution

Solubility in Alkaline Solvents

Reaction with Strong Bases

Leveraging the amphoteric nature of aluminum hydroxide, basic aluminum carbonate can be dissolved in strong alkaline solutions, such as sodium hydroxide (NaOH).[18] The reaction forms soluble hydroxyaluminate complexes.[10][16]

Example with Sodium Hydroxide: Al(OH)CO₃(s) + NaOH(aq) → Na + Na₂CO₃(aq) (simplified)

The high concentration of hydroxide ions in a strong base drives the formation of the soluble aluminate complex, pulling the aluminum into solution.

Limitations with Weak Bases

This solubility does not extend to weak bases like ammonium hydroxide. Adding a weak base to an aqueous suspension of basic aluminum carbonate will not result in dissolution. Instead, it will ensure the complete precipitation of aluminum hydroxide, as the pH is not high enough to form the soluble aluminate complex.[17]

Solubility in Organic Solvents

General Insolubility

Basic aluminum carbonate is considered insoluble in organic solvents such as alcohols, ethers, ketones, and hydrocarbons.[13]

Rationale: A Mismatch of Polarity

The lack of solubility is due to a fundamental mismatch in intermolecular forces. Basic aluminum carbonate is an ionic, highly polar compound. The energy required to overcome the strong ionic bonds in its crystal lattice (lattice energy) is substantial. Non-polar or weakly polar organic solvents cannot provide sufficient energy through solvation to break down this lattice, resulting in insolubility.

Experimental Protocols for Solubility Assessment

Protocol 1: Qualitative Assessment of Solubility in Acid

-

Objective: To visually confirm the solubility of basic aluminum carbonate in a dilute acid.

-

Materials: Basic aluminum carbonate powder, 1M Hydrochloric Acid (HCl), test tubes, spatula, deionized water.

-

Procedure:

-

Place approximately 100 mg of basic aluminum carbonate into a clean test tube.

-

Add 5 mL of deionized water. Observe that the powder does not dissolve, forming a suspension.

-

Slowly add 1M HCl dropwise to the test tube while gently agitating.

-

Observation: Note the brisk effervescence (release of CO₂ gas).[21]

-

Continue adding acid until the effervescence ceases and the solid material has completely disappeared.

-

Protocol 2: Workflow for Quantitative Analysis by Titration

This protocol outlines a back-titration method to determine the acid-neutralizing capacity, which is a quantitative measure of its reactivity and effective solubility in acid.

Caption: Quantitative Analysis via Back-Titration

Summary and Conclusion

The "solubility" of basic aluminum carbonate is a complex topic best understood through the lens of chemical reactivity.

-

In Water: It is insoluble and undergoes hydrolysis to form aluminum hydroxide.

-

In Acids: It is soluble via a neutralization reaction, forming a soluble aluminum salt, water, and CO₂.

-

In Strong Bases: It is soluble due to the formation of soluble hydroxyaluminate complexes.

-

In Organic Solvents: It is insoluble due to the polarity mismatch and high lattice energy.

For professionals in drug development and chemical research, it is crucial to recognize that utilizing basic aluminum carbonate in a formulation requires conditions that favor reactive dissolution (i.e., acidic or strongly basic environments). Simply dispersing it in neutral water or organic solvents will not yield a true solution. This understanding is fundamental to predicting its behavior, ensuring product efficacy, and designing robust manufacturing processes.

References

-

AMERICAN ELEMENTS®. Aluminum Carbonate, Basic. [Link]

-

Chemistry Stack Exchange. Why is aluminium carbonate unstable?. [Link]

-

Orchids The International School. Aluminium Carbonate Formula: Properties & Application. [Link]

-

Amaris Chemical Solutions. Aluminium Carbonate Extra Pure. [Link]

-

Ottokemi. Aluminium carbonate, basic 14455-29-9. [Link]

-

Testbook. Aluminium Carbonate Formula: Explained with Structure & Properties. [Link]

-

AluminumSulfate.net. Aluminum Carbonate | Aluminum Sulfate | Aluminum Manufacturers. [Link]

-

Chemeo. Aluminium carbonate (Al2(CO3)3) properties. [Link]

-

YouTube. Is Al2(CO3)3 Soluble or Insoluble in Water?. [Link]

-

Wikipedia. Aluminium carbonate. [Link]

-

Wikipedia. Aluminium. [Link]

-

Quora. Al(IO3) 3(aq) +Na2CO3(aq), Aluminum is soluble in acid, does this mean it will have a precipitate in the form of Al2(CO3) 3?. [Link]

-

Health Encyclopedia. Aluminum carbonate. [Link]

-

Salt Analysis Guide. Aluminum Carbonate Analysis. [Link]

-

Quora. What is the balanced equation for Al2 {CO3} 3 dissolving in water?. [Link]

-

INIS-IAEA. Determination of Aluminum by Four Analytical Methods. [Link]

-

MarZ Chemistry. Analytical analysis of Aluminium in a sample. [Link]

-

INIS-IAEA. Determination of aluminum by four analytical methods. [Link]

- Google Patents. Aluminum compounds soluble in organic solvents and process of preparing them.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 3. ALUMINIUM CARBONATE, BASIC CAS#: 1339-92-0 [m.chemicalbook.com]

- 4. healthencyclopedia.org [healthencyclopedia.org]

- 5. Aluminum Carbonate, BasicCAS #: 1339-92-0 [eforu-chemical.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS-1339-92-0, Aluminium Carbonate (Basic) Manufacturers, Suppliers & Exporters in India | 005000 [cdhfinechemical.com]

- 8. Aluminium carbonate, basic 14455-29-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. 1339-92-0 CAS MSDS (ALUMINIUM CARBONATE, BASIC) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 11. aluminummanufacturers.org [aluminummanufacturers.org]

- 12. americanelements.com [americanelements.com]

- 13. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 14. youtube.com [youtube.com]

- 15. quora.com [quora.com]

- 16. webqc.org [webqc.org]

- 17. quora.com [quora.com]

- 18. Aluminium - Wikipedia [en.wikipedia.org]

- 19. testbook.com [testbook.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]